molecular formula C14H10Cl4 B1677208 Mitotane CAS No. 53-19-0

Mitotane

Cat. No. B1677208
CAS RN: 53-19-0
M. Wt: 320 g/mol
InChI Key: JWBOIMRXGHLCPP-UHFFFAOYSA-N
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Description

Mitotane, sold under the brand name Lysodren, is a steroidogenesis inhibitor and cytostatic antineoplastic medication used in the treatment of adrenocortical carcinoma and Cushing’s syndrome . It is a derivative of the early insecticide DDT and an isomer of p,p’-DDD (4,4’-dichlorodiphenyldichloroethane) and is also known as 2,4’- (dichlorodiphenyl)-2,2-dichloroethane (o,p’-DDD) .


Molecular Structure Analysis

Mitotane has a molecular formula of C14H10Cl4 and a molecular weight of 320.0 g/mol . Its IUPAC name is 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene . The compound is a colorless powder .


Chemical Reactions Analysis

Mitotane has a very poor aqueous solubility of 0.1 mg/l and high partition coefficient in octanol/water (log P) value of 6 . This suggests that important pharmacological processes, such as first pass metabolism, tissue accumulation, and extensive time for drug elimination, are associated with mitotane administration .


Physical And Chemical Properties Analysis

Mitotane is a diarylmethane . It has a very poor aqueous solubility of 0.1 mg/l and high partition coefficient in octanol/water (log P) value of 6 . The commercially available dosage form is 500 mg tablets (Lysodren®) .

Safety And Hazards

Mitotane is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . It is also known to have several adverse effects, including anorexia and nausea (88%), diarrhea (38%), vomiting (23%), decreased memory and ability to concentrate (50%), rash (23%), gynecomastia (50%), arthralgia (19%), and leukopenia (7%) .

Future Directions

There are ongoing efforts to improve the formulation of Mitotane to overcome the issues associated with its tablet dosage form . An injectable Mitotane formulation is proposed, which could bypass many of the main issues associated with high-dose oral Mitotane therapy . This could not only help to alleviate the adverse effects but also circumvent the variable oral absorption, give better control over therapeutic plasma Mitotane concentration and potentially shorten the time to achieve therapeutic drug plasma concentrations considerably .

properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
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InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H
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InChI Key

JWBOIMRXGHLCPP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
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Molecular Formula

C14H10Cl4
Record name O,P'-DDD
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DSSTOX Substance ID

DTXSID9020372
Record name 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
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Molecular Weight

320.0 g/mol
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Physical Description

O,p'-ddd is a colorless powder. (NTP, 1992), Solid
Record name O,P'-DDD
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in ethanol, isooctane, carbon tetrachloride, In water, 0.10 mg/L at 25 °C, 9.42e-06 g/L
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Vapor Pressure

1.94X10-6 mm Hg at 25 °C
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Mechanism of Action

Its biochemical mechanism of action is unknown, although data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex., The exact mechanisms of action of mitotane have not been clearly established. Although mitotane is an adrenocortical cytotoxic agent, the drug can also apparently inhibit adrenocortical function without causing cellular destruction. Mitotane appears to selectively inhibit adrenocortical function as well as functional and nonfunctional adrenocortical neoplasms by a direct cytotoxic effect; this effect may be mediated through covalent bonding of mitotane metabolites to mitochondrial proteins. The drug causes focal degeneration in the zona fasciculata and reticularis of the adrenal cortex with resultant atrophy. The drug usually causes only minimal degeneration in the zona glomerulosa (site of aldosterone biosynthesis); however, the zona glomerulosa may be damaged with prolonged mitotane therapy. Mitotane also reportedly inhibits the growth of human renal carcinoma cells, astrocytoma cells, and fibroblasts in vitro., Mitotane inhibits production of corticosteroids and alters extra-adrenal metabolism of endogenous and exogenous steroids. Mitotane inhibits the normal 11-beta-hydroxylation of 11-deoxycortisol (compound S) and 11-deoxycorticosterone (DOC) in the adrenal cortex, thus blocking conversion of compound S to cortisol (hydrocortisone) and DOC to corticosterone. The drug can also inhibit 18-hydroxylase activity in the adrenal cortex and thus decrease the production of aldosterone by blocking the conversion of corticosterone to 18-hydroxycorticosterone (the immediate precursor of aldosterone). Mitotane decreases cortisol secretion rate; plasma cortisol concentration; urinary excretion of free cortisol, 17-hydroxycorticosteroids (17-OHCS), 17-ketosteroids (17-KS), and 17-ketogenic steroids; and adrenocortical response to stimulation by corticotropin (ACTH). A feedback increase in plasma corticotropin concentration is generally observed in patients receiving mitotane; however, a lack of feedback increase or a decrease in plasma corticotropin concentration has been observed in some patients. Therefore, it has been suggested that the drug may have a partial suppressive effect on pituitary corticotropin-secreting cells. Mitotane apparently increases the extra-adrenal metabolism of cortisol to 6-beta-hydroxycortisol which results in decreased urinary excretion of measurable 17-OHCS; this occurs even in the presence of unchanged cortisol secretion rate or plasma cortisol concentration. Although urinary excretion of aldosterone metabolites may decrease, serum aldosterone concentrations may remain in the normal range. Therefore, it has been suggested that mitotane may also alter the extra-adrenal metabolism of aldosterone. Mitotane decreases the extra-adrenal conversion of androgens to androsterone and etiocholanolone; this results in decreased urinary excretion of 17-KS. The drug also inhibits the extra-adrenal conversion of 3-beta-hydroxysteroids to 3-alpha-hydroxypregnane derivatives., Mitotane has uricosuric activity and thus decreases serum uric acid concentrations; the exact mechanism of the increase in renal uric acid clearance has not been established., Mitotane can best be described as an adrenal cytotoxic agent, although it can cause adrenal inhibition, apparently without cellular destruction. Its biochemical mechanism of action is unknown. Data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex. The administration of mitotane alters the extra-adrenal metabolism of cortisol in man; leading to a reduction in measurable 17-hydroxy corticosteroids, even though plasma levels of corticosteroids do not fall. The drug apparently causes increased formation of 6-beta-hydroxycortisol., For more Mechanism of Action (Complete) data for MITOTANE (7 total), please visit the HSDB record page.
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Product Name

Mitotane

Color/Form

Crystals from pentane or methanol

CAS RN

53-19-0
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Melting Point

171 to 172 °F (NTP, 1992), 77 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
U Waszut, P Szyszka, D Dworakowska - J Physiol Pharmacol, 2017 - academia.edu
… This review summarizes current knowledge of mitotane effects, based on studies on … mitotane selectivity, and review effects on non-adrenal cells. Since the most clear-cut mitotane …
Number of citations: 52 www.academia.edu
S Hahner, M Fassnacht - Current opinion in investigational drugs …, 2005 - europepmc.org
… to mitotane therapy, it is one of the challenges for the future to define the subset of patients who do respond to mitotane … The pharmacological properties of mitotane and its efficacy in the …
Number of citations: 197 europepmc.org
M Bianchini, G Puliani, A Chiefari, M Mormando… - Cancers, 2021 - mdpi.com
Simple Summary This is, to our knowledge, the first systematic review conducted on the endocrine effects of mitotane, which aims to collect all available evidence in the literature and …
Number of citations: 9 www.mdpi.com
M Terzolo, A Angeli, M Fassnacht… - … England Journal of …, 2007 - Mass Medical Soc
… mitotane is beneficial as an adjuvant treatment has been controversial. Our aim was to evaluate the efficacy of adjuvant mitotane … Adverse events associated with mitotane were mainly …
Number of citations: 856 www.nejm.org
JP Luton, S Cerdas, L Billaud, G Thomas… - … England Journal of …, 1990 - Mass Medical Soc
… Eighty patients underwent surgery, and 59 also received the adrenal cytotoxic agent mitotane… Mitotane controlled hormonal secretion in 75 percent of the patients. Eight mitotane-treated …
Number of citations: 833 www.nejm.org
HR Haak, J Hermans, CJH Van de Velde… - British journal of …, 1994 - nature.com
… Mitotane treatment resulting in low serum levels was tantamount to not giving mitotane at all. We conclude that mitotane treatment in adrenocortical carcinoma is effective only when …
Number of citations: 393 www.nature.com
NP van Erp, HJ Guchelaar, BA Ploeger… - European journal of …, 2011 - academic.oup.com
… of mitotane, nor on the potential influence of mitotane on the metabolism of co-administered drugs. However, organochlorine insecticides, to which mitotane is … between mitotane and the …
Number of citations: 114 academic.oup.com
RM Paragliola, F Torino, G Papi… - European …, 2018 - ncbi.nlm.nih.gov
… This study shows that mitotane exerts a critical role in the dysfunction of mitochondria-associated membranes. In particular, mitotane induces an impairment of respiratory chain, …
Number of citations: 70 www.ncbi.nlm.nih.gov
F Daffara, S De Francia, G Reimondo… - Endocrine-related …, 2008 - erc.bioscientifica.com
… Toxicity of adjuvant mitotane treatment is … mitotane treatment and correlate the findings with mitotane concentrations. Seventeen consecutive patients who were treated with mitotane …
Number of citations: 162 erc.bioscientifica.com
S Puglisi, A Calabrese, V Basile, A Pia… - Best Practice & …, 2020 - Elsevier
… range of therapeutic options and mitotane remains the cornerstone of … mitotane therapy is to reduce the risk of ACC recurrence following surgical removal of the tumor. Use of mitotane in …
Number of citations: 48 www.sciencedirect.com

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